2-(1,1-二乙氧基乙基)-3-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶

描述

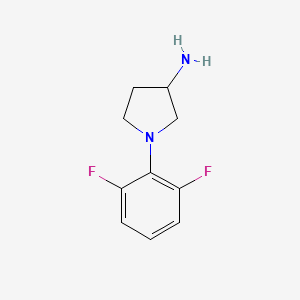

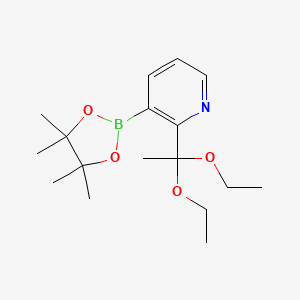

2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, or 2-DE-3-TMDOP, is a synthetic compound with a variety of potential applications in scientific research. It is a boron-containing pyridine derivative with a unique structure and chemical properties that make it a valuable tool for scientists.

科学研究应用

铃木-宫浦交叉偶联反应

该化合物是一种硼酸酯,在铃木-宫浦交叉偶联反应中起着至关重要的试剂作用 。这些反应对于形成碳-碳键至关重要,而碳-碳键是合成复杂有机分子的必要步骤。该试剂的稳定性和官能团耐受性使其适合于创建通常存在于药物和有机材料中的联芳基结构。

蛋白质组学研究

作为一种硼酸酯,它被用于蛋白质组学研究,以研究蛋白质的结构和功能 。它与各种生物分子相互作用的能力可以帮助识别和定量蛋白质,从而有助于我们了解生物过程和疾病机制。

DYRK1A抑制剂的开发

该化合物已被用于合成新的类似物,这些类似物作为DYRK1A酶的抑制剂 。这些抑制剂在治疗神经系统疾病(如唐氏综合症和阿尔茨海默病)方面具有潜在的治疗应用。

β-分泌酶抑制剂的合成

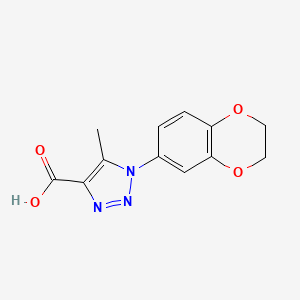

它作为反应物用于制备氨基恶唑啉氮杂芑,它们是口服β-分泌酶抑制剂 。这些抑制剂在阿尔茨海默病治疗中很重要,因为它们可以潜在地减少β-淀粉样蛋白肽的产生,β-淀粉样蛋白肽是阿尔茨海默病的标志。

作用机制

Target of Action

The primary target of the compound 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 2-(1,1-Diethoxyethyl)pyridine-3-boronic acid pinacol ester, is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the 2-(1,1-Diethoxyethyl)pyridine-3-boronic acid pinacol ester interacts with its target through a process called transmetalation . This process involves the transfer of the boronic ester group from boron to palladium . The palladium (II) complex then undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond .

Biochemical Pathways

The 2-(1,1-Diethoxyethyl)pyridine-3-boronic acid pinacol ester is involved in the SM coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions . The compound’s role in this pathway contributes to the formation of a wide range of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the action of 2-(1,1-Diethoxyethyl)pyridine-3-boronic acid pinacol ester in the SM coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of a wide array of chemically differentiated fragments .

Action Environment

The action, efficacy, and stability of 2-(1,1-Diethoxyethyl)pyridine-3-boronic acid pinacol ester are influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . This suggests that the compound’s action may be more effective in certain environments.

属性

IUPAC Name |

2-(1,1-diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BNO4/c1-8-20-17(7,21-9-2)14-13(11-10-12-19-14)18-22-15(3,4)16(5,6)23-18/h10-12H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEVBICFPHEMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674686 | |

| Record name | 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1073355-12-0 | |

| Record name | 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid](/img/structure/B1420372.png)

![N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine](/img/structure/B1420382.png)